N-benzyl-2-fluorobenzene-1-sulfonamide
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Overview
Description
N-benzyl-2-fluorobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. The presence of a fluorine atom in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-fluorobenzene-1-sulfonamide typically involves the reaction of benzenesulfonamide with a fluorinating agent. One common method is the reaction of benzenesulfonamide with fluorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom into the molecule.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced fluorinating agents and catalysts to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-fluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides.
Scientific Research Applications
N-benzyl-2-fluorobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the fluorination of aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, leading to increased efficacy. The sulfonamide group is known to inhibit the activity of certain enzymes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-fluorobenzenesulfonimide: A commonly used electrophilic fluorinating agent.
N-benzylbenzenesulfonamide: Similar structure but lacks the fluorine atom.
2-fluorobenzenesulfonamide: Similar structure but lacks the benzyl group.
Uniqueness
N-benzyl-2-fluorobenzene-1-sulfonamide is unique due to the presence of both the benzyl and fluorine groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-benzyl-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c14-12-8-4-5-9-13(12)18(16,17)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METRFHNTRLMKIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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